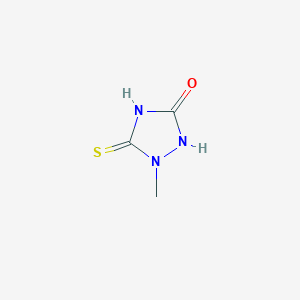
5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound with the molecular formula C3H5N3OS and a molecular weight of 131.16 . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .
Molecular Structure Analysis
The molecular structure of “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” can be complex and involve multiple steps . For example, the compound was used as a starting material to synthesize Schiff base derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” include its molecular formula (C3H5N3OS), molecular weight (131.16), and its use in proteomics research applications .
Scientific Research Applications
Biomedical Applications
5-mercapto-1,2,4-triazoles and their derivatives, including 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one, have shown potential in various biomedical applications. They serve as a basis for creating biologically active heterocyclic compounds. These compounds are of interest due to their biological properties and their versatility in chemical reactions (Riyadh & Gomha, 2020).
Antimicrobial Activities
Several derivatives of 5-mercapto-1,2,4-triazole have demonstrated significant antimicrobial activities. The synthesis of various derivatives and their subsequent testing against microorganisms revealed promising results in combating bacterial and fungal infections (Bektaş et al., 2007).
Antileishmanial Activity
Research on 4-amino-1,2,4-triazole derivatives, including those with 5-mercapto-1,2,4-triazol-3-one, indicated notable antileishmanial activity. These compounds were studied both theoretically and experimentally, showing promising results against Leishmania infantum promastigots, a protozoan parasite (Süleymanoğlu et al., 2017).
Corrosion Inhibition
Triazole derivatives, including those with 5-mercapto-1,2,4-triazol-3-one, have been studied as corrosion inhibitors for metals. Their effectiveness in preventing corrosion of materials like mild steel in various environments has been a subject of interest, contributing to materials science and engineering (Allam, 2007).
Antitumor Activity
Certain 5-mercapto-1,2,4-triazole derivatives have shown potential antitumor activities. The synthesis of novel fused and spiro heterocycles using these derivatives has been explored, with some compounds exhibiting promising results in antitumor and antimicrobial testing (Abou-Elmagd & Hashem, 2016).
properties
IUPAC Name |
1-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-6-3(8)4-2(7)5-6/h1H3,(H2,4,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTVRBPTSHCZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)NC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269504 |
Source


|
| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
22244-62-8 |
Source


|
| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22244-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
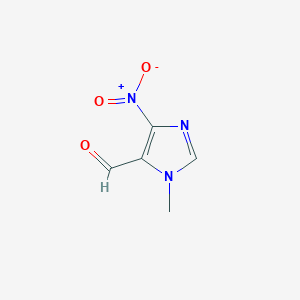
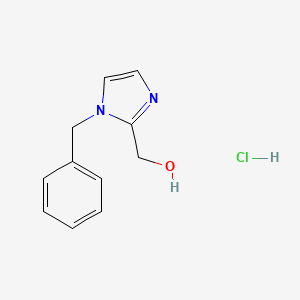
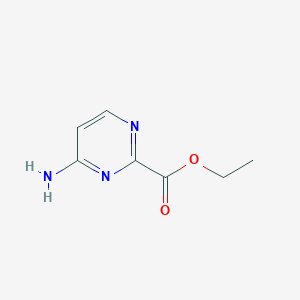

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)
![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)


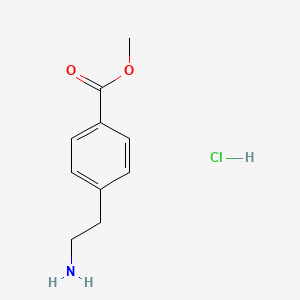

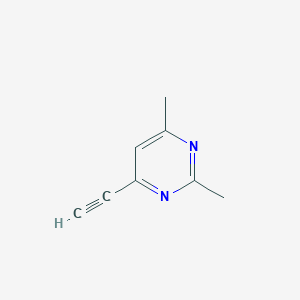

![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)